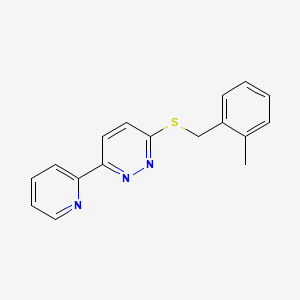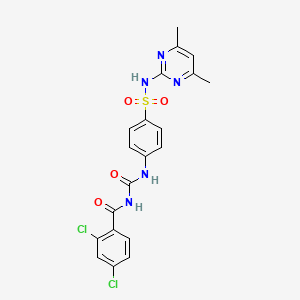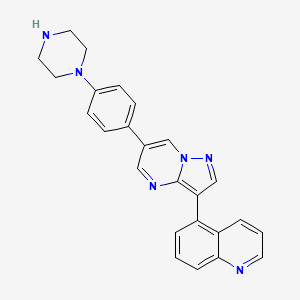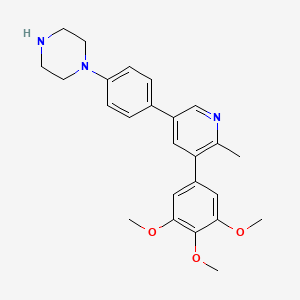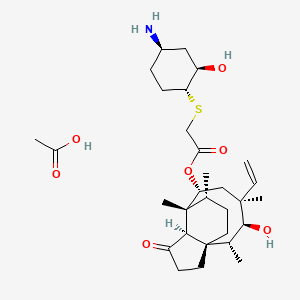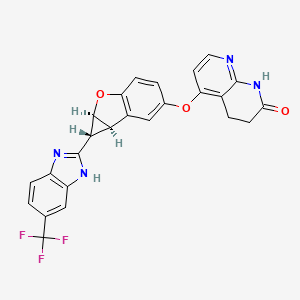
lifirafenib
Overview
Description
Preparation Methods
The synthesis of lifirafenib involves multiple steps, including the formation of a fused tricyclic benzoimidazole structure. The synthetic route typically includes the following steps:
Formation of the benzoimidazole core: This involves the cyclization of an appropriate precursor under acidic conditions.
Introduction of the trifluoromethyl group: This step is achieved through a nucleophilic substitution reaction.
Formation of the cyclopropane ring: This is done via a cyclopropanation reaction using a suitable reagent.
Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
lifirafenib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Coupling reactions: These are used in the final steps of its synthesis to couple different fragments of the molecule.
Common reagents and conditions used in these reactions include strong acids for cyclization, nucleophiles for substitution, and specific catalysts for coupling reactions. The major products formed from these reactions are intermediates that lead to the final active compound, this compound.
Scientific Research Applications
lifirafenib has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying kinase inhibitors and their synthesis.
Biology: It is used to investigate the biological pathways involving RAF kinases and EGFR.
Medicine: this compound is being studied for its potential to treat various cancers, particularly those with BRAF V600E mutations.
Industry: The compound is of interest for pharmaceutical companies developing targeted cancer therapies.
Mechanism of Action
lifirafenib exerts its effects by inhibiting the activity of RAF kinases and EGFR. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling through the MAPK pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring BRAF V600E mutations . The molecular targets and pathways involved include the RAS-RAF-MEK-ERK kinase cascade, which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
lifirafenib is unique in its dual inhibition of RAF kinases and EGFR. Similar compounds include:
Vemurafenib: A BRAF inhibitor used in the treatment of melanoma.
Dabrafenib: Another BRAF inhibitor with similar applications.
Encorafenib: A BRAF inhibitor with a different chemical structure but similar mechanism of action.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors.
Compared to these compounds, this compound offers the advantage of targeting both RAF kinases and EGFR, potentially overcoming resistance mechanisms seen with single-target inhibitors .
Properties
IUPAC Name |
5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFVZQXSRKHBM-FKBYEOEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446090-79-4 | |
| Record name | Lifirafenib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lifirafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14773 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIFIRAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


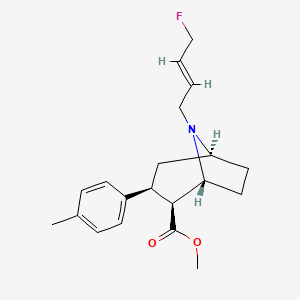
![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)

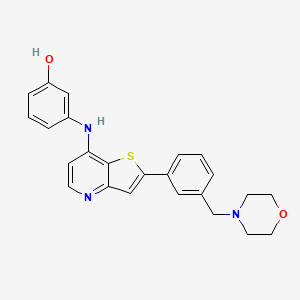
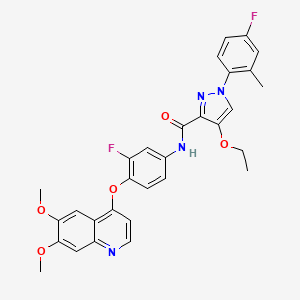
![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)
